molecular formula C8H15NO3 B8378427 N-(1-hydroxybutan-2-yl)-3-oxobutanamide

N-(1-hydroxybutan-2-yl)-3-oxobutanamide

Cat. No.: B8378427
M. Wt: 173.21 g/mol
InChI Key: KSVGMZKHCUQFII-UHFFFAOYSA-N
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Description

N-(1-Hydroxybutan-2-yl)-3-oxobutanamide is a β-ketoamide derivative characterized by a 3-oxobutanamide backbone substituted with a 1-hydroxybutan-2-yl group at the amide nitrogen. This compound combines the reactive β-keto moiety with a hydroxylated alkyl chain, which confers unique physicochemical properties, including enhanced solubility due to hydrogen bonding from the hydroxyl group. Its structural features make it a candidate for pharmaceutical and chemical applications, particularly in drug delivery systems where solubility and metabolic stability are critical .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-3-oxobutanamide

InChI

InChI=1S/C8H15NO3/c1-3-7(5-10)9-8(12)4-6(2)11/h7,10H,3-5H2,1-2H3,(H,9,12)

InChI Key

KSVGMZKHCUQFII-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of 3-Oxobutanamide Derivatives

The table below compares N-(1-hydroxybutan-2-yl)-3-oxobutanamide with structurally related 3-oxobutanamides, focusing on substituents, molecular properties, and reported applications.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Hydroxybutan-2-yl C₈H₁₅NO₃ 173.21 High solubility, potential drug delivery
N-(2-Chlorobenzyl)-3-oxobutanamide 2-Chlorobenzyl C₁₁H₁₂ClNO₂ 225.67 Lipophilic, bioactive (e.g., enzyme inhibition)
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitrophenyl C₁₀H₁₀N₂O₄ 222.20 Electron-withdrawing, reactive intermediate
N-[2-Fluorophenyl)methyl]-3-oxobutanamide 2-Fluorobenzyl C₁₁H₁₂FNO₂ 209.22 Enhanced metabolic stability, fluorinated drug candidate
N-[Pyridinyl]-3-oxobutanamide derivatives Heterocyclic (e.g., pyridinyl) Varies 200–250 Bioactive (e.g., anticancer, antimicrobial)

Substituent Effects on Physicochemical Properties

Hydroxyalkyl vs. Aromatic Substituents :

  • The 1-hydroxybutan-2-yl group in the target compound increases aqueous solubility (logP ~0.5–1.0) compared to lipophilic aromatic substituents like 2-chlorobenzyl (logP ~2.5–3.0) .
  • Hydroxyl groups facilitate hydrogen bonding, improving interactions with biological targets or excipients in formulations .

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups (e.g., in N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide) enhance electrophilicity, making these compounds reactive intermediates in synthesis . Hydroxybutyl and fluorobenzyl groups balance reactivity with stability, favoring in vivo applications .

Heterocyclic Derivatives: Pyridinyl-substituted 3-oxobutanamides (e.g., N-[4-amino-5-cyano-6-(methylthio)pyridin-2-yl]-3-oxobutanamide) exhibit pronounced bioactivity due to π-π stacking and hydrogen bonding with enzymes or receptors .

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